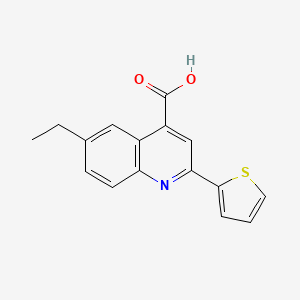

6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid

Description

6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid is a quinoline derivative featuring a thiophene ring at position 2, an ethyl group at position 6, and a carboxylic acid substituent at position 4 (CAS: 862647-82-3; PubChem CID: 5040175) . Its structure combines electron-rich thiophene with a planar quinoline core, enabling strong hydrogen bonding via the carboxylic acid group and steric modulation from the ethyl and thienyl groups . These attributes make it valuable in synthetic chemistry, particularly in condensation reactions and as a precursor for bioactive molecules. Analytical characterization methods include LCMS, GCMS, NMR, and HPLC .

Properties

IUPAC Name |

6-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-10-5-6-13-11(8-10)12(16(18)19)9-14(17-13)15-4-3-7-20-15/h3-9H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQARWZTNCCNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Hydroxy-4-Halogenmethylquinoline Precursors

Core Methodology from US Patent 3691171A

The patent US3691171A describes a generalized process for synthesizing 2-hydroxyquinoline-4-carboxylic acids by oxidizing 2-hydroxy-4-halogenmethylquinolines with alkaline hydrogen peroxide. For 6-ethyl-2-thien-2-ylquinoline-4-carboxylic acid, this method would involve:

- Starting Material Synthesis : Preparation of 2-hydroxy-4-chloromethyl-6-ethyl-2-thien-2-ylquinoline.

- Oxidation : Reaction with aqueous alkaline hydrogen peroxide (15–35% concentration) at 50–70°C, using a mole ratio of 1:15–1:20 (starting material:H₂O₂) and 1:10–1:12 (starting material:NaOH).

- Acidification : Precipitation of the free acid by adjusting the pH to 1–4 using non-oxidizing acids like HCl or H₂SO₄.

Critical Parameters:

- Temperature Control : Maintaining 50–70°C prevents hydrolysis to 2-hydroxy-4-hydroxymethylquinoline byproducts.

- Mole Ratios : Excess H₂O₂ ensures complete oxidation, while controlled NaOH concentrations avoid side reactions.

- Drying Conditions : Vacuum drying at 50–60°C yields the monohydrate form, while 130–150°C produces the anhydrous compound.

Gould-Jacobs Reaction for Quinoline Core Formation

Ring Closure via Anilide Intermediates

The Gould-Jacobs reaction, cited in US3691171A, forms the quinoline skeleton by cyclizing anilides of γ-halogenacetoneacetic acids with concentrated H₂SO₄. Adapting this for the target compound:

- Anilide Synthesis : React γ-chloroacetonacetic acid with 2-ethyl-5-thien-2-ylaniline.

- Cyclization : Treat the anilide with H₂SO₄ at 20°C for 16 hours to form 2-hydroxy-4-chloromethyl-6-ethyl-2-thien-2-ylquinoline.

- Oxidation : Follow steps outlined in Section 1.1 to convert the chloromethyl group to a carboxylic acid.

Example Adaptation from Patent Data:

In Example 5 of US3691171A, γ-chloroacetonacetic-2-chloroanilide yielded 2-hydroxy-8-chloroquinoline-4-carboxylic acid with 85.5% efficiency after oxidation. Substituting 2-chloroaniline with 2-ethyl-5-thien-2-ylaniline could similarly generate the desired precursor.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous compounds exhibit:

Optimization Strategies and Troubleshooting

Common Side Reactions and Mitigation

- Hydrolysis to Hydroxymethyl Derivatives : Caused by excess NaOH or H₂O₂. Mitigated by adhering to mole ratios (1:10–1:12 for NaOH).

- Thiophene Ring Oxidation : Thienyl groups may oxidize under strong acidic/alkaline conditions. Use milder acids (e.g., H₃PO₄) and lower temperatures during acidification.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or thiophene rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Oxidation Products: Quinoline N-oxide derivatives

Reduction Products: Reduced quinoline derivatives

Substitution Products: Various substituted quinoline and thiophene derivatives

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of quinoline compounds, including 6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid, exhibit antiviral properties. For instance, compounds designed based on this structure have shown efficacy against the Hepatitis C virus by acting as serine protease inhibitors. These compounds can disrupt viral replication processes, making them potential candidates for antiviral drug development .

Anticancer Properties

Research has also highlighted the anticancer potential of quinoline derivatives. A study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro and in vivo models .

Fungicidal Activity

The compound has been explored for its fungicidal properties. Quinoline derivatives have been shown to inhibit fungal growth effectively, making them suitable for agricultural applications as biopesticides. A patent describes the synthesis of such compounds and their use in controlling fungal pathogens affecting crops .

Optical Properties

Quinoline derivatives are being investigated for their optical properties, including their use as fluorescent probes and in organic light-emitting diodes (OLEDs). The incorporation of the thienyl group enhances the photophysical properties of the compound, making it suitable for applications in optoelectronic devices .

Data Table: Summary of Applications

Case Studies

- Antiviral Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced viral loads in infected cell cultures, suggesting its potential as an antiviral treatment .

- Fungicide Development : A patent application outlined the synthesis of several quinoline-based fungicides, including derivatives of this compound, which showed promising results in field trials against common agricultural pathogens .

- Optoelectronic Applications : Research into the optical properties of quinoline derivatives revealed that modifications to the molecular structure could lead to enhanced performance in OLED applications, with specific focus on light emission efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Comparative Physicochemical and Reactivity Profiles

- Acidity and Reactivity: The carboxylic acid group in this compound exhibits higher acidity compared to its methyl-substituted analog (6-methyl-2-thienyl variant) due to reduced electron-donating effects from the ethyl group . However, the 6-chloro analog demonstrates even greater acidity due to the electron-withdrawing chlorine atom . Steric hindrance from the ethyl and thienyl groups in the parent compound reduces electrophilic attack selectivity compared to smaller substituents (e.g., methyl or methoxy) .

- Synthetic Applications: The 6-methoxy-2-arylquinoline derivatives are synthesized via Doebner reactions, whereas ethyl-thienyl analogs may require tailored esterification or reduction steps (e.g., LiAlH₄ for carboxyl group reduction) . Thiophene-containing derivatives (e.g., 6-ethyl-2-thienyl) enable π-π stacking in materials science, unlike phenyl-substituted analogs .

- Chloro-substituted analogs (e.g., 6-chloro-2-thienyl) may exhibit altered pharmacokinetics due to increased polarity and metabolic stability .

Analytical Characterization

A comparison of analytical methods for key compounds:

Biological Activity

6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₃NO₂S

- Molecular Weight : 283.35 g/mol

- CAS Number : 436092-61-4

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with critical biological targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various quinoline derivatives, this compound was tested against several cancer cell lines, including:

| Compound | IC50 (μM) - MCF-7 Cells | IC50 (μM) - A549 Cells |

|---|---|---|

| This compound | 25 ± 3 | 30 ± 4 |

| Reference Compound A | 15 ± 2 | 20 ± 3 |

| Reference Compound B | 35 ± 5 | 40 ± 6 |

The results indicate that the compound possesses moderate cytotoxicity, particularly against breast (MCF-7) and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. Its mechanism of action may involve the inhibition of key enzymes essential for microbial growth.

Similar compounds have been shown to inhibit enzymes like collagen prolyl-4-hydroxylase, which is crucial for collagen biosynthesis. The inhibition of such enzymes could lead to reduced microbial viability and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the thienyl group enhances its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking .

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including microwave-assisted methods which enhance yield and purity.

- Biological Evaluations : In vitro studies have consistently shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer drugs.

- Future Directions : Ongoing research aims to optimize the structure further to enhance its efficacy and reduce potential side effects. Investigations into its pharmacokinetics and bioavailability are also underway.

Q & A

Basic Research Questions

Q. How can the structure of 6-Ethyl-2-thien-2-ylquinoline-4-carboxylic acid be confirmed experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve the spatial arrangement of substituents. For example, X-ray studies on analogous compounds like ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate revealed precise bond angles and substituent orientations .

- Key Data : Compare observed spectral peaks (e.g., quinoline ring protons at δ 8.5–9.0 ppm in ¹H NMR) with computational predictions using software like Gaussian or ACD/Labs.

Q. What are the standard protocols for synthesizing quinoline-4-carboxylic acid derivatives?

- Methodology : Employ multi-step organic synthesis , starting with condensation reactions (e.g., Friedländer synthesis) to form the quinoline core. For example, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid was synthesized via cyclization of ethoxy-substituted anilines with keto esters, followed by oxidation and hydrolysis .

- Optimization : Adjust reaction conditions (temperature, solvent polarity, catalyst) to improve yield. In one study, boiling diphenyl ether increased cyclization efficiency from 60% to 86.5% yield .

Q. How do functional groups (e.g., ethyl, thienyl) influence the compound’s solubility and reactivity?

- Methodology : Perform HPLC solubility profiling in polar (water, methanol) and nonpolar solvents (dichloromethane). The ethyl group enhances lipophilicity, while the thienyl moiety may introduce π-π stacking interactions, as seen in similar 2-phenylquinoline derivatives .

- Reactivity : Thienyl substituents can undergo electrophilic substitution (e.g., bromination), whereas the carboxylic acid group enables salt formation with bases .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodology : Use molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations to study binding affinities with enzymes like cyclooxygenase-2 (COX-2) or kinases. Analogous studies on 4-chloro-2-methylquinoline-6-carboxylic acid revealed interactions with catalytic lysine residues via hydrogen bonding .

- Validation : Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-carboxylic acids?

- Methodology : Conduct meta-analysis of existing studies, focusing on variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and substituent effects. For instance, 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid showed variable antibacterial activity depending on bacterial strain and assay pH .

- Statistical Tools : Apply ANOVA or dose-response curve fitting to identify outliers. Ensure consistency in purity verification (e.g., ≥95% by HPLC) to exclude impurities as confounding factors .

Q. How can reaction pathways be optimized to minimize byproducts during synthesis?

- Methodology : Use Design of Experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. For 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, substituting stoichiometric oxidants with catalytic TEMPO reduced over-oxidation byproducts .

- Byproduct Analysis : Employ LC-MS to track intermediates. A study on ethyl quinoline carboxylates identified ester hydrolysis as a major side reaction, mitigated by using anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.